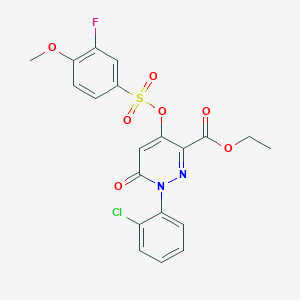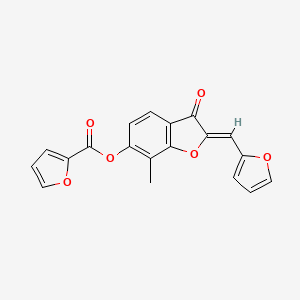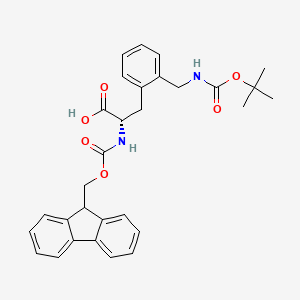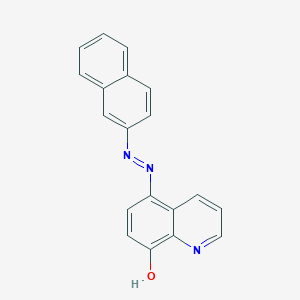![molecular formula C11H16N2OS B2553088 N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2305489-31-8](/img/structure/B2553088.png)
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide, also known as MTPT or MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopamine-producing neurons in the brain. This compound has been particularly useful in studying the mechanisms underlying Parkinson's disease, as it produces symptoms that are similar to those observed in patients with this disorder.
作用機序
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide works by selectively targeting and destroying dopamine-producing neurons in the brain. This is accomplished through the conversion of N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide into a toxic metabolite called MPP+, which then enters the dopamine-producing neurons and disrupts their normal functioning. This disruption ultimately leads to the death of these neurons, which can produce symptoms similar to those observed in patients with Parkinson's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide are primarily related to its ability to selectively destroy dopamine-producing neurons in the brain. This can lead to a range of symptoms, including tremors, rigidity, and difficulty with movement and coordination. In addition, N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide has also been shown to produce changes in brain chemistry and function, which can have a range of other effects on the body and mind.
実験室実験の利点と制限
One of the primary advantages of using N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide in lab experiments is its ability to selectively target dopamine-producing neurons in the brain. This can make it a valuable tool for studying the mechanisms underlying Parkinson's disease and other neurological disorders. However, there are also several limitations to using N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide in lab experiments, including its potential toxicity and the need for specialized equipment and techniques to ensure the purity and consistency of the final product.
将来の方向性
There are many potential future directions for research related to N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide and its effects on the brain and body. One possible direction is the development of new treatments and therapies for Parkinson's disease and other neurological disorders based on the insights gained from studying N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide. Another potential direction is the development of new methods for synthesizing and purifying N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide, which could improve the consistency and reliability of this compound for use in lab experiments. Finally, further research is needed to better understand the long-term effects of N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide on the brain and body, as well as its potential applications in other areas of scientific research.
合成法
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide is typically synthesized through a multistep process involving the reaction of various chemical reagents. The exact details of this synthesis method can vary depending on the specific laboratory and equipment used, but typically involve the use of specialized equipment and techniques to ensure the purity and consistency of the final product.
科学的研究の応用
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide has been widely used in scientific research for its ability to selectively destroy dopamine-producing neurons in the brain. This has made it a valuable tool for studying the mechanisms underlying Parkinson's disease, as well as for developing new treatments and therapies for this disorder. In addition, N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide has also been used in research related to other neurological disorders, such as Huntington's disease and Alzheimer's disease.
特性
IUPAC Name |
N-[4-methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-5-10(14)13-11-12-8(4)9(15-11)6-7(2)3/h5,7H,1,6H2,2-4H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBNTJXNJVVIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2553013.png)
![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)


![N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide](/img/structure/B2553019.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)
